molecular formula C10H8 B1677914 Naphthalene CAS No. 91-20-3

Naphthalene

Cat. No. B1677914
CAS RN: 91-20-3
M. Wt: 128.17 g/mol
InChI Key: UFWIBTONFRDIAS-UHFFFAOYSA-N
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Description

Naphthalene is an organic compound with the formula C10H8. It is the simplest polycyclic aromatic hydrocarbon, and is a white crystalline solid with a characteristic odor . Naphthalene’s structure consists of a fused pair of benzene rings .


Synthesis Analysis

Naphthalene can be synthesized from naphthalene sulfonic acid formaldehyde condensate, which is synthesized from naphthalene, concentrated sulfuric acid, and formaldehyde . Another synthesis method involves the Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate .


Molecular Structure Analysis

Naphthalene’s molecular formula is C10H8. It is an aromatic hydrocarbon, consisting of two fused benzene rings . The bond length at the double bond position is around 1.36 Angstrom, and the bond length at the single bond position is around 1.40 angstrom .


Chemical Reactions Analysis

Naphthalene undergoes various chemical reactions. It reacts with concentrated nitric acid and sulfuric acid at 60°C to give 1-nitronaphthalene. On further nitration, it gives 1,8-dinitronaphthalene and 1,5-dinitronaphthalene . Naphthalene also undergoes sulphonation, chlorination, Friedel-Craft alkylation, Friedel-Craft acylation, chloromethylation, addition of sodium, ozonolysis, reduction, and oxidation .


Physical And Chemical Properties Analysis

Naphthalene has a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³. It is insoluble in water but soluble in organic solvents . It is an aromatic compound with delocalized electrons and undergoes electrophilic substitution reactions easily .

Safety And Hazards

Naphthalene is classified as a possible human carcinogen . It is also a major environmental risk driver, with typical individual risk levels in the 10−4 range . It is flammable and suspected of causing cancer .

Future Directions

The naphthalene market is anticipated to grow at a CAGR of 3.1% during the forecast period until 2032 . Further investigation is needed to better characterize naphthalene’s sources and exposures, especially for indoor and personal measurements .

properties

IUPAC Name

naphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
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InChI Key

UFWIBTONFRDIAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=CC=CC2=C1
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Molecular Formula

C10H8
Record name NAPHTHALENE
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Related CAS

25135-16-4, 62238-84-0
Record name Polynaphthalene
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DSSTOX Substance ID

DTXSID8020913
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Molecular Weight

128.17 g/mol
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Physical Description

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.]
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F
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Flash Point

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003%
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Density

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg
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Mechanism of Action

1,2-Dihydroxynaphthalene or 1,2-naphthoquinone /metabolites of naphthalene/ combined with amino acids or irreversibly with the thiol groups of lens protein to form a brown precipitate. ... Hydroperoxide formed in the oxidation of 1,2-dihydroxynaphthalene and ascorbic acid can act with high levels of glutathione peroxidase in the eye to oxidize glutathione., /Mechanism of ocular toxicity:/...The oxidation products of naphthalene may reach the eye via the bloodstream, where 1,2-naphthoquinone is formed which can react with proteins and other cell components to form insoluble precipitates with a characteristic brown color. ... Naphthalene dihydrodiol is produced in the liver /of rats/, reaches the aqueous humor, and penetrates the lens, where it is metabolized to naphthoquinone., Mitochondrial respiration is inhibited 50% by 10 ppm (78 uM) /naphthalene/. Nicotinamide adenine dinucleotide oxidase, nicotinamide adenine dinucleotide-cytochrome c reductase, ubiquinone-50 oxidase, and nicotinamide adenine dinucleotide-ubiquinone reductase are inhibited; while succinate oxidase, nicotinamide adenine dinucleotide-ferricyanide reductase, nicotinamide adenine dinucleotide -indophenol reductase, and ATPase activities are not inhibited. ... Exposure at concentrations >7.5 ppm causes cultured cells to round up ... with eventual death the result. The effects of naphthalene on morphology and respiration are very similar, suggesting that mitochondrial inhibition plays a significant role in the effects of naphthalene on intact cells., Naphthalene itself is not cataractogenic; instead, the metabolite 1,2-dihydro-1,2-dihydroxynaphthalene (naphthalene dihydrodiol) is the cataract-inducing agent. Subsequent studies using biochemical and pharmacologic techniques, in vitro assays, and transgenic mice showed that aldose reductase in the rat lens is a major protein associated with naphthalene dihydrodiol dehydrogenase activity and that lens aldose reductase is the enzyme responsible for the formation of naphthalene dihydrodiol. In addition, invivo and invitro studies have shown that aldose reductase inhibitors prevent naphthalene-induced cataracts., For more Mechanism of Action (Complete) data for NAPHTHALENE (7 total), please visit the HSDB record page.
Record name NAPHTHALENE
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Impurities

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases.
Record name NAPHTHALENE
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Product Name

Naphthalene

Color/Form

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid]

CAS RN

91-20-3
Record name NAPHTHALENE
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Melting Point

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F
Record name NAPHTHALENE
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Synthesis routes and methods I

Procedure details

In this example, a triblock copolymer (PAN-PEO-PAN) consisting of polyethylene oxide (PEO) chain and polyacrylonitrile (PAN) chains is synthesized by living anion polymerization. Using a polyethylene oxide macromer (disodium salt of polyethylene oxide) as a reaction initiator, acrylonitrile is polymerized. Tetrahydrofuran and benzene used as solvents are distilled twice using lithium aluminum hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. The acrylonitrile employed as a monomer is washed successively with a saturated aqueous solution of NaHSO3, a saturated aqueous solution of NaCl containing 1% of NaOH, and a saturated aqueous solution of NaCl, and then vacuum-distilled using calcium chloride as a desiccating agent, and further vacuum-distilled using calcium hydride as a desiccating agent under an argon gas flow, to which molecular sieves 4A is charged. Sodium naphthalene is prepared by reacting naphthalene with metallic sodium in THF. Crown ether (dicyclohexyl-18-crown-6) is freeze-dried from a solution in benzene, and then is dissolved in benzene. Polyethylene oxide, which has OH groups at both ends, is freeze-dried from a solution in benzene immediately before use. As for the polymerization apparatus, a pressure reactor (Taiatsu Glass Co., Ltd.) is employed. The reaction is carefully performed in an argon atmosphere under pressure of 4 atm so as to prevent an external air from entering the interior of the reaction system.
[Compound]
Name
PAN PEO PAN
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[Compound]
Name
polyethylene oxide
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[Compound]
Name
polyethylene oxide
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Synthesis routes and methods II

Procedure details

p-t-butoxy styrene 35.25 g (0.2 mol) and acetylene dicarboxylic acid dimethyl ester 56.84 g (0.4 mol) were dissolved in nitrobenzene, 200 ml, and then reacted at the temperature of 140° C. for 5 hours. After cooling, nitro benzene was removed under a reduced pressure, silica gel column chromatography (developing solvent n-hexane:acetic acid ethyl=9:1) was performed to the residual, thus 40.78 g crude material was obtained. Further, 36.63 g (yield 57.9%) objective naphthalene compounds were obtained by recrystallizing through diisopropyl ether. Melt points were 82.0-83.0° C. This naphthalene compound's infrared absorption spectrum is indicated in FIG. 4.
Quantity
35.25 g
Type
reactant
Reaction Step One
Quantity
56.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
57.9%

Synthesis routes and methods III

Procedure details

A sodium naphthalene solution in 1,2-dimethoxy ethane (3 L) was prepared from sodium (39 g) and naphthalene (236 g) at 25°-35° C. during 2 hours. Solid d-2-methyl-3-toluene-p-sulfonyl-1,2,4,5-tetrahydro-3H,3-benzazepinne (90 g) was added during 20 minutes at 22°-26° C. with a cooling bath in place. The reaction was stirred for 2.5 hours at room temperature (about 20° C.). The reaction mixture was decomposed by adding water (50 ml) at 15°-20° C. and evaporating the solvent. The residue was dissolved in ether/water and the ether layer was separated. The ether was washed with dilute HCl and the acid layer was separated. Aqueous sodium hydroxide was added and the amine isolated in ether afforded an oil. The oil was converted to the hydrochloride which was gummy. Trituration with hot acetone (200 ml) afforded a brown solid which later turned blue, melting point 184°-187° C. Ether was added to the acetone and further 8.4 g was obtained, melting point 178°-182° C. The dark green filtrates were evaporated and the residue dissolved in water. Basification with aqueous NaOH and extraction with ether afforded an oil. The oil was converted to the hydrochloride in ether and the gummy salt was treated with warm acetone and the resulting solid was filtered, melting point less than 140° C. The solid was dissolved in acetone (50 ml)/isopropanol (17.5 ml) at reflux and cooled in a refrigerator at about 4° C. The first crop of crystals was filtered, melting point 178°-182° C. The filtrate was evaporated and the gummy residue was triturated with acetone and the solid filtered, melting point 120°-130° C. The salts so prepared were combined and made basic with NaOH and the free amine was isolated in ether. The oil was distilled to give a colorless amine which afforded a solid hydrochloride from ether. The salt was dissolved in hot isopropanol (125 ml), filtered and diluted with ether (125 ml). Immediate crystallization began and the suspension was stirred for 16 hours at room temperature. The salt was filtered to give a solid melting at 183°-187° C. [α]57825 =-32.39° (C=1.05 in CH3OH).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

8-hydroxymethyl-1-naphthol (XXXXXVI) is reacted with chloromethyl methyl ether in a customary manner, for example, by using potassium carbonate as an acid remover to obtain a naphthalene derivative (XXXXXVII).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Naphthalene
Reactant of Route 2
Naphthalene
Reactant of Route 3
Naphthalene
Reactant of Route 4
Naphthalene
Reactant of Route 5
Naphthalene
Reactant of Route 6
Naphthalene

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